N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is a complex organic compound that features both indole and benzotriazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole precursor, functionalization at the 4-position can be achieved through electrophilic substitution reactions.
Synthesis of the Benzotriazine Moiety: The benzotriazine ring can be synthesized via cyclization reactions involving appropriate precursors such as o-phenylenediamine and carboxylic acids.
Coupling Reaction: The final step involves coupling the indole derivative with the benzotriazine moiety through amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of indole-2,3-diones.
Reduction: The benzotriazine ring can be reduced to form dihydrobenzotriazines under specific conditions.
Substitution: Both the indole and benzotriazine rings can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-diones, while reduction of the benzotriazine ring can produce dihydrobenzotriazines.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound may exhibit biological activity due to the presence of the indole and benzotriazine rings, which are known to interact with various biological targets. It could be explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The indole ring is a common pharmacophore in many drugs, and the benzotriazine moiety could enhance binding affinity and specificity.
Industry
In the materials science industry, this compound could be used in the development of novel materials with specific electronic or optical properties. Its unique structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole ring could engage in π-π stacking interactions, while the benzotriazine moiety might form hydrogen bonds or coordinate with metal ions.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-indol-3-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
- N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-2(4H)-yl)butanamide
- N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide
Uniqueness
N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide is unique due to the specific positioning of the indole and benzotriazine rings. This configuration may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of both indole and benzotriazine moieties in a single molecule allows for a wide range of interactions and applications, making it a versatile compound in various fields of research.
Properties
Molecular Formula |
C19H17N5O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide |
InChI |
InChI=1S/C19H17N5O2/c25-18(21-16-8-3-7-15-13(16)10-11-20-15)9-4-12-24-19(26)14-5-1-2-6-17(14)22-23-24/h1-3,5-8,10-11,20H,4,9,12H2,(H,21,25) |
InChI Key |
IIEHLVMTZZXWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.